
1,1,5-Trimethylheptyl valerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its unique structure, which includes a valerate ester linked to a branched alkyl chain. It is primarily used in various industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,5-Trimethylheptyl valerate can be synthesized through esterification reactions. One common method involves the reaction of valeric acid with 1,1,5-trimethylheptanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,1,5-Trimethylheptyl valerate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Valeric acid and 1,1,5-trimethylheptanol.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Scientific Research Applications
1,1,5-Trimethylheptyl valerate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,1,5-trimethylheptyl valerate primarily involves its interaction with biological molecules through ester hydrolysis. The ester bond is cleaved by esterases, releasing valeric acid and 1,1,5-trimethylheptanol. These products can then participate in various metabolic pathways, influencing cellular processes .
Comparison with Similar Compounds
Ethyl valerate: Another valerate ester with a simpler alkyl chain.
Methyl valerate: Similar to ethyl valerate but with a methyl group instead of an ethyl group.
Butyl valerate: Contains a butyl group instead of the branched alkyl chain in 1,1,5-trimethylheptyl valerate.
Uniqueness: this compound is unique due to its branched alkyl chain, which imparts distinct physical and chemical properties compared to other valerate esters. This branching can influence its solubility, reactivity, and interactions with biological molecules, making it a valuable compound in various applications .
Properties
CAS No. |
96846-73-0 |
|---|---|
Molecular Formula |
C15H30O2 |
Molecular Weight |
242.40 g/mol |
IUPAC Name |
2,6-dimethyloctan-2-yl pentanoate |
InChI |
InChI=1S/C15H30O2/c1-6-8-11-14(16)17-15(4,5)12-9-10-13(3)7-2/h13H,6-12H2,1-5H3 |
InChI Key |
KAEMAFWFBDAUAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC(C)(C)CCCC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


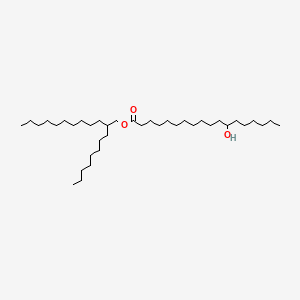
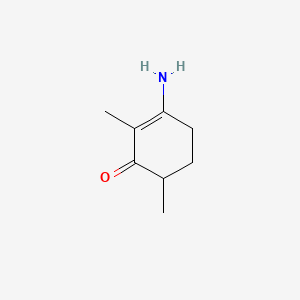
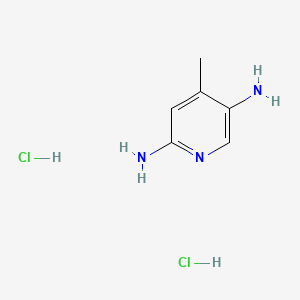

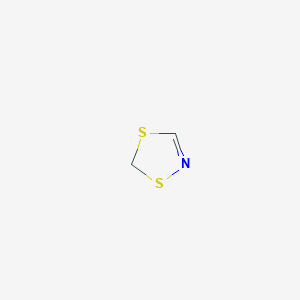
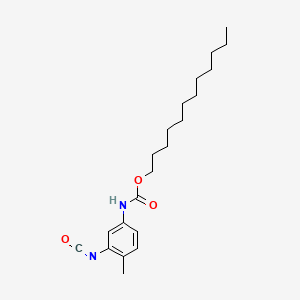

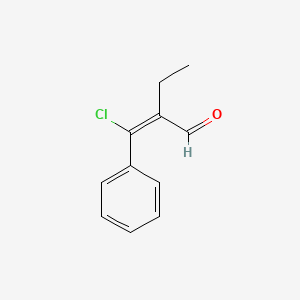
![[3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate](/img/structure/B12660635.png)
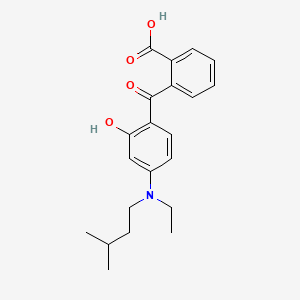
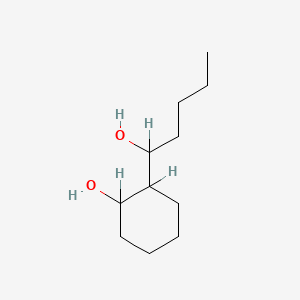
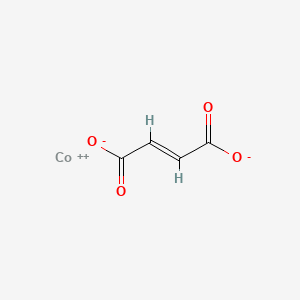
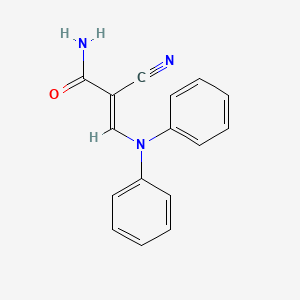
![5,7-Dimethyl-3-(4-pyridyl)pyridino[3,4-e]1,2,4-triazine](/img/structure/B12660673.png)
